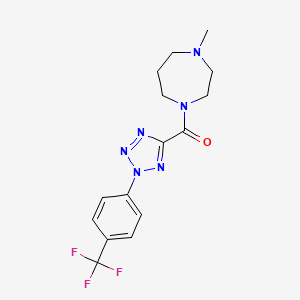
(4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic chemical compound primarily characterized by its complex heterocyclic structure. This compound features a 1,4-diazepane ring substituted with a 4-methyl group and a tetrazolylmethanone moiety substituted with a trifluoromethylphenyl group. It plays a significant role in various scientific research fields, including chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions:
Formation of 1,4-diazepane ring: Start with cyclization reactions involving amines and aldehydes under specific conditions like refluxing in a suitable solvent.
Introduction of the 4-methyl group: Employ methylation reactions using agents like methyl iodide or dimethyl sulfate in the presence of a base.
Synthesis of the tetrazolylmethanone moiety: Utilize the reaction between suitable precursors like nitriles and azides, often catalyzed by copper to form tetrazoles.
Coupling with the trifluoromethylphenyl group: Finally, couple the prepared intermediates using coupling reactions such as Suzuki or Heck coupling in the presence of palladium catalysts.
Industrial Production Methods
In industrial settings, the production involves scalable methods with emphasis on yield and purity:
Continuous-flow reactors: for precise control over reaction parameters and improved safety.
Optimized purification techniques: like recrystallization or column chromatography to ensure high-purity products.
Automation: to streamline the multi-step synthesis and enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reductive agents such as lithium aluminum hydride can reduce certain functional groups in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethylphenyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, tetrahydrofuran (THF).
Major Products
Oxidation Products: Modified ketones or alcohols.
Reduction Products: Amines and other reduced functional derivatives.
Substitution Products: Various substituted analogs with altered functional groups.
Scientific Research Applications
Chemistry
Catalysts: Used as ligands in coordination chemistry to form catalytic complexes.
Material Science: Incorporated into polymer matrices for enhanced material properties.
Biology
Enzyme Inhibitors: Acts as an inhibitor for specific enzymes, aiding in biochemical studies.
Fluorescent Probes: Utilized in imaging techniques due to its fluorescent properties.
Medicine
Drug Design: Potential scaffold for designing new therapeutic agents targeting specific receptors or enzymes.
Diagnostics: Employed in the development of diagnostic tools for detecting diseases.
Industry
Chemical Intermediates: Used in the production of fine chemicals and advanced materials.
Agrochemicals: Plays a role in the synthesis of new pesticides or herbicides.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: Engages in pathways related to signal transduction, enzyme inhibition, or molecular recognition.
Comparison with Similar Compounds
Similar Compounds
(4-ethyl-1,4-diazepan-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone.
(4-propyl-1,4-diazepan-1-yl)(2-(4-bromophenyl)-2H-tetrazol-5-yl)methanone.
(4-methyl-1,4-diazepan-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone.
Uniqueness
The inclusion of the trifluoromethylphenyl group imparts unique chemical and biological properties, such as enhanced lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Conclusion
(4-methyl-1,4-diazepan-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity patterns make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O/c1-22-7-2-8-23(10-9-22)14(25)13-19-21-24(20-13)12-5-3-11(4-6-12)15(16,17)18/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFQRZPLWZXWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
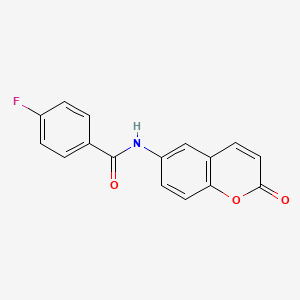
![N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620628.png)
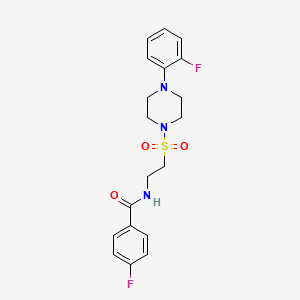
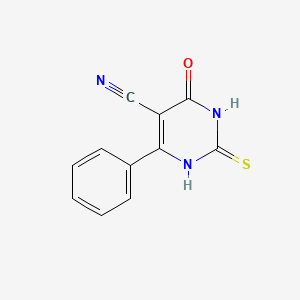
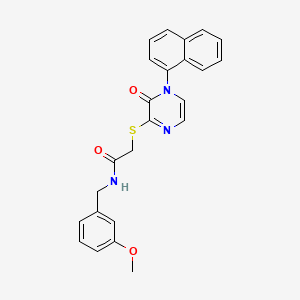
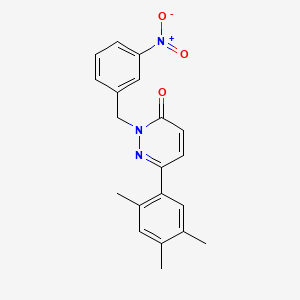
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620635.png)
![(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2620636.png)
![N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2620638.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2620639.png)
![N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2620640.png)
![N-[1-(furan-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2620641.png)

![7-[(furan-2-yl)methyl]-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2620643.png)
